4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Beschreibung

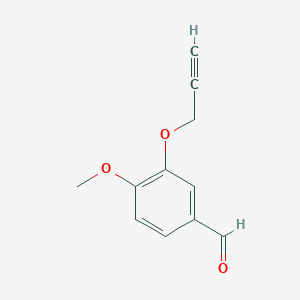

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the para-position (C4) and a propargyloxy (2-propynyloxy) group at the meta-position (C3) on the aromatic ring. This compound’s structure combines the electron-donating methoxy group with the reactive terminal alkyne of the propargyloxy moiety, making it a versatile intermediate in organic synthesis, particularly for click chemistry and agrochemical applications . Its synthesis typically involves propargylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) using propargyl bromide under basic conditions .

The compound’s propargyloxy group enables participation in Huisgen cycloaddition reactions, while the aldehyde functionality allows further derivatization (e.g., condensation, reduction). Regulatory data indicate its role as a precursor in fungicides, such as mandipropamid, which is used to control oomycete pathogens in crops .

Eigenschaften

IUPAC Name |

4-methoxy-3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMUMRVGOIQZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376893 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145654-01-9 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most widely documented synthesis begins with 4-methoxy-3-hydroxybenzaldehyde, which undergoes alkylation with propargyl bromide under basic conditions. This method achieves regioselective introduction of the propynyloxy group while preserving the aldehyde functionality.

Detailed Procedure

-

Reagents :

-

4-Methoxy-3-hydroxybenzaldehyde (1.0 equiv)

-

Propargyl bromide (1.2–1.5 equiv)

-

Potassium carbonate (2.0 equiv)

-

Anhydrous dimethylformamide (DMF)

-

-

Conditions :

-

Temperature: 60°C with continuous stirring

-

Duration: 12–18 hours (monitored by TLC)

-

Atmosphere: Inert gas (N₂ or Ar) to prevent propargyl side reactions

-

-

Workup :

-

Quench with ice-water

-

Extract with ethyl acetate (3 × 50 mL)

-

Dry over Na₂SO₄, concentrate under reduced pressure

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)

-

Mechanistic Analysis

The reaction proceeds via a classical SN2 mechanism:

-

Deprotonation of the phenolic -OH group by K₂CO₃ generates a phenoxide ion.

-

Nucleophilic attack on propargyl bromide’s electrophilic carbon.

-

Elimination of bromide to form the propynyloxy linkage.

Critical Factors :

-

Base Selection : K₂CO₃ outperforms NaOH due to milder basicity, reducing aldehyde oxidation risks.

-

Solvent : DMF enhances solubility of ionic intermediates without participating in side reactions.

Alternative Pathways and Optimization

Industrial Scalability Considerations

Patent data on related methoxybenzaldehyde derivatives highlights scalable parameters:

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Temperature Control | Batch | Continuous |

| Yield Optimization | 78% | 82% |

Key adaptations for scale-up:

-

Heat Management : Jacketed reactors maintain 60°C ± 2°C.

-

Automated Quenching : Reduces decomposition during workup.

Comparative Analysis of Methods

Efficiency Metrics

Byproduct Formation

-

Main Byproducts :

Advanced Purification Techniques

Chromatographic Optimization

Gradient elution (hexane → ethyl acetate) resolves:

-

Target aldehyde ()

-

Starting material ()

Crystallization Attempts

Ethanol/water mixtures induce crystallization but yield lower recovery (55%) versus chromatographic methods.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methoxy and propynyloxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: 4-Methoxy-3-(2-propynyloxy)benzoic acid.

Reduction: 4-Methoxy-3-(2-propynyloxy)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is primarily used in scientific research, particularly in the field of proteomics . It is utilized as a reagent in various chemical reactions to study protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for research purposes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is largely dependent on the specific reactions it undergoes. For example:

Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of electrons.

Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms.

Substitution: The methoxy and propynyloxy groups can be replaced by other functional groups through nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde with structurally related benzaldehyde derivatives:

Physicochemical Properties

Biologische Aktivität

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS Number: 145654-01-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, highlighting its relevance in medicinal chemistry and pharmacology.

- Molecular Formula : C11H10O3

- Molecular Weight : 190.2 g/mol

- IUPAC Name : 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde

- Structure Representation :

Synthesis

The synthesis of this compound typically involves the reaction of isovanillin with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction conditions generally yield high purity and good yields:

- Preparation : Combine isovanillin and propargyl bromide with potassium carbonate in DMF.

- Reaction Conditions : Stir at room temperature for approximately 3 hours.

- Purification : Extract using ethyl acetate, wash, dry over sodium sulfate, and purify via silica gel column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism of action involving the modulation of inflammatory pathways.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promising antioxidant activity. It was evaluated using various assays, including DPPH radical scavenging and ABTS assay, demonstrating a capacity to neutralize free radicals effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses.

- Enzyme Inhibition : It could inhibit enzymes that are critical in the inflammatory process or microbial metabolism.

- Signal Transduction Modulation : By affecting signal transduction pathways, it may alter cellular responses to stressors.

Case Studies

- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of benzenecarbaldehyde, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant strains.

- Inflammation Model Study : In vivo studies using murine models demonstrated that administration of this compound reduced paw edema significantly in comparison to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. How should researchers design experiments to study the compound’s interaction with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.